Methyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
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Overview
Description
Methyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is a chemical compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is used in various research and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of a suitable precursor with a methylating agent under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and precise temperature control can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
Methyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spiro structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-isobutyl-4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
- Methyl 2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
Uniqueness
Methyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is unique due to its specific substitution pattern and spiro structure, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in research and industrial applications where specific properties are desired .
Biological Activity
Methyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is a unique organic compound characterized by its spirocyclic structure. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
Structural Characteristics
The molecular formula for this compound is C9H14O3 with a molecular weight of 198.26 g/mol. The spirocyclic structure, which includes multiple methyl groups, influences its chemical reactivity and biological interactions significantly.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : It may inhibit pathways involved in inflammation.
Data Table: Biological Activities
Activity Type | Test Organism/Cell Line | IC50/EC50 Value | Reference |
---|---|---|---|
Antimicrobial | E. coli | 15 µg/mL | |
Anticancer | MDA-MB-231 (Breast Cancer) | 34.3 µM | |
Anti-inflammatory | RAW 264.7 (Macrophage) | <0.001 μM |
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, influencing their activity.
- Receptor Modulation : It may bind to receptors that regulate cellular responses related to inflammation and cancer progression.
Case Study 1: Anticancer Activity
A study conducted by Roy et al. (2021) evaluated the cytotoxic effects of various spirocyclic compounds on MDA-MB-231 breast cancer cells. This compound exhibited significant cytotoxicity with an IC50 value of 34.3 µM, indicating its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
Research published in the journal Molecules highlighted the anti-inflammatory properties of several γ-butyrolactones, including this compound. The compound was found to inhibit caspase-1 activation in RAW 264.7 macrophages at concentrations below 0.001 μM, suggesting a potent anti-inflammatory action .
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-6-4-3-5-9(6)7(12-9)8(10)11-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
HFJPKAMKWHRGSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC12C(O2)C(=O)OC |
Origin of Product |
United States |
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